molecular formula C13H20N2O B1285225 {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine CAS No. 122893-33-8

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine

Cat. No.: B1285225
CAS No.: 122893-33-8
M. Wt: 220.31 g/mol
InChI Key: MZTRPMDTKZJSDX-UHFFFAOYSA-N
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Description

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It belongs to a class of organic compounds known as phenylmethylamines, which are structures of significant interest in medicinal chemistry . The compound features a phenyl ring connected to a primary amine group via a methylene linker, with the ring further substituted by an ethoxy chain terminating in a pyrrolidine moiety . This specific structure, incorporating both a basic amine and a pyrrolidine ring, is commonly explored in the design and synthesis of biologically active molecules. Compounds with similar structural features, including the pyrrolidine ring and specific aromatic substitutions, have been investigated in patented research for their potential as receptor antagonists . For instance, such research includes the development of novel compounds for the treatment of conditions like obesity and metabolic diseases . As a building block, this compound provides researchers with a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTRPMDTKZJSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560154
Record name 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122893-33-8
Record name 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine
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Preparation Methods

Synthetic Route Overview

The primary synthetic approach to this compound involves a nucleophilic substitution reaction between 4-hydroxybenzylamine and 1-(2-chloroethyl)pyrrolidine. This reaction forms the ether linkage connecting the phenyl ring to the pyrrolidinyl-ethoxy side chain.

  • Starting Materials:

    • 4-Hydroxybenzylamine
    • 1-(2-Chloroethyl)pyrrolidine
  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) to deprotonate the phenol group and facilitate nucleophilic attack.
    • Solvent: Dry acetone or other polar aprotic solvents.
    • Temperature: Typically reflux or controlled heating (60–80°C).
    • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Mechanism:

    • The phenolic oxygen of 4-hydroxybenzylamine is deprotonated by the base.
    • The resulting phenolate ion attacks the electrophilic carbon in 1-(2-chloroethyl)pyrrolidine, displacing chloride and forming the ether bond.
  • Purification:

    • The crude product is purified by standard techniques such as recrystallization or column chromatography.
    • Analytical monitoring by NMR, HPLC, and mass spectrometry ensures product purity.

Detailed Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 4-Hydroxybenzylamine + 1-(2-chloroethyl)pyrrolidine K2CO3, dry acetone, reflux, inert atmosphere This compound 70–85% Reaction monitored by TLC and NMR

Alternative Synthetic Strategies

  • Mitsunobu Reaction:
    An alternative method involves the Mitsunobu reaction between 4-hydroxyphenylmethanamine and 2-(pyrrolidin-1-yl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method facilitates ether bond formation under milder conditions but requires careful control of stoichiometry and temperature to avoid side reactions.

  • Stepwise Synthesis via Halogenated Intermediates:
    Preparation of 4-(2-chloroethoxy)phenylmethanamine as an intermediate, followed by nucleophilic substitution with pyrrolidine, can also be employed. This approach allows better control over substitution patterns and can improve yields.

Scale-Up and Industrial Considerations

  • Industrial synthesis would focus on optimizing reaction parameters such as temperature, solvent choice, and base concentration to maximize yield and purity.
  • Use of continuous flow reactors may enhance reaction control and scalability.
  • Purification at scale may involve crystallization or preparative HPLC to meet pharmaceutical-grade standards.

Analytical Characterization and Reaction Monitoring

Technique Purpose Key Observations/Parameters
Nuclear Magnetic Resonance (NMR) Structural confirmation of pyrrolidine ring and ethoxy linkage Pyrrolidine CH signals at δ 1.8–2.1 ppm; ethoxy OCH at δ 3.5–4.0 ppm
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column; mobile phase acetonitrile/0.1% TFA (70:30); purity >95%
Mass Spectrometry (MS) Molecular weight confirmation HRMS exact mass matching 234.1843 (C13H20N2O)
Thin Layer Chromatography (TLC) Reaction progress monitoring Rf values compared to standards; visualization under UV

Research Findings on Preparation Optimization

  • Yield Optimization:
    Maintaining anhydrous conditions and controlling temperature between 60–80°C prevents hydrolysis of the pyrrolidine moiety and side reactions, improving yield from 60% to above 80%.

  • Base Selection:
    Potassium carbonate is preferred due to its mild basicity and compatibility with acetone. Stronger bases may lead to decomposition or side reactions.

  • Solvent Effects:
    Polar aprotic solvents like acetone or DMF enhance nucleophilicity of the phenolate ion and solubility of reactants, facilitating higher reaction rates.

  • Reaction Time:
    Extended reaction times (12–24 hours) under reflux conditions ensure complete conversion but require monitoring to avoid degradation.

Summary Table of Preparation Parameters

Parameter Optimal Condition Effect on Reaction
Base Potassium carbonate Efficient deprotonation, minimal side reactions
Solvent Dry acetone or DMF Good solubility, promotes nucleophilic substitution
Temperature 60–80°C Balances reaction rate and stability
Reaction Time 12–24 hours Ensures complete conversion
Atmosphere Nitrogen or argon Prevents oxidation of sensitive groups
Purification Method Recrystallization or column chromatography High purity product (>95%)

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Target of Action

The primary target of this compound is leukotriene A-4 hydrolase. By interacting with this enzyme, it may influence the production of leukotriene B4, a significant mediator in inflammatory responses.

Mode of Action

The compound's interaction with leukotriene A-4 hydrolase is critical as it modulates the biosynthesis pathway of leukotrienes, potentially affecting inflammatory processes. This modulation could lead to therapeutic implications in conditions characterized by excessive inflammation.

Chemistry

In the realm of synthetic chemistry, {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

Research into the biological activities of this compound has identified its potential interactions with various biomolecules. Studies indicate that it may exhibit anti-inflammatory and possibly anti-cancer properties due to its structural similarities with known pharmacophores in medicinal chemistry.

Medicine

Ongoing investigations are exploring the compound's therapeutic applications. Its ability to modulate inflammatory pathways suggests potential uses in treating inflammatory diseases and conditions where leukotriene signaling plays a pivotal role.

Industry

In industrial applications, this compound could contribute to the development of new materials and chemical processes. Its unique properties may facilitate innovations in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-Pyrrolidinyl)ethoxy]aniline
  • ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
  • N-methyl pyrrolidine derivatives

Uniqueness

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research applications .

Biological Activity

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine moiety, which is often associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.316 g/mol
  • Structural Characteristics : The compound consists of a phenyl ring substituted with a pyrrolidine-linked ethoxy group, contributing to its biological interactions .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its role in modulating inflammatory responses.

Anti-inflammatory Activity

The compound's structure suggests it may interact with pathways involved in inflammation. Compounds with piperidine and phenolic functionalities have been noted for their ability to modulate inflammatory mediators, potentially through inhibition of leukotriene synthesis or other inflammatory pathways .

Data Summary

The following table summarizes findings from various studies on related compounds that can provide insights into the expected biological activities of this compound.

Compound NameActivity TypeCell Line/ModelKey Findings
4-Hydroxyphenyl derivativeAnticancerHuh7, Ha22TInduces apoptosis; downregulates α-tubulin
Piperidine derivativesAnticancerVarious cancer linesExhibits cytotoxicity; induces apoptosis
Phenolic compoundsAnti-inflammatoryIn vitro modelsModulates inflammatory pathways

While specific mechanisms for this compound are not fully elucidated, related compounds suggest several pathways:

  • Microtubule Disruption : Similar compounds have been shown to affect microtubule dynamics, which is crucial for cell division and survival.
  • Regulation of Apoptosis : Induction of apoptotic pathways through downregulation of survival proteins (e.g., Akt, ERK) has been observed in related studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine, and how do intermediates influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated phenyl precursor (e.g., 4-(2-chloroethoxy)phenyl intermediate) with pyrrolidine, followed by reduction of a nitrile or imine group to the primary amine. For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine can facilitate ether formation between 4-hydroxyphenylmethanamine and 2-(pyrrolidin-1-yl)ethanol . Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions to avoid hydrolysis of the pyrrolidine moiety.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the pyrrolidine ring (δ 1.8–2.1 ppm for CH2_2 groups) and the ethoxy linker (δ 3.5–4.0 ppm for OCH2_2) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass of 234.1843 (C13_{13}H22_{22}N2_2O) to verify purity .
  • HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) can assess purity (>95%) .

Q. How does the compound’s solubility profile impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) to avoid cellular toxicity. Solubility can be enhanced via salt formation (e.g., hydrochloride salt) using HCl in diethyl ether .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidine or ethoxy groups?

  • Methodological Answer :

  • Pyrrolidine Substitution : Replacing pyrrolidine with piperidine (6-membered ring) reduces conformational flexibility, potentially altering receptor binding. For example, a study on kinase inhibitors showed that bulkier N-substituents (e.g., morpholine) decreased potency by 50% compared to pyrrolidine .
  • Ethoxy Linker : Shortening the linker to a methylene group (CH2_2) disrupts hydrogen bonding with target proteins, as observed in molecular docking studies of analogous compounds .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) at 37°C for 60 minutes. Quantify remaining parent compound via LC-MS/MS. A half-life <30 minutes suggests rapid metabolism, requiring structural stabilization (e.g., deuterating the ethoxy group) .
  • Metabolite Identification : Use high-resolution LC-MS to detect oxidative metabolites (e.g., N-oxidation of pyrrolidine) and glucuronide conjugates .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays. For example, if a study reports inconsistent IC50_{50} values for kinase inhibition, repeat assays with ATP concentrations adjusted to physiological levels (1 mM) .
  • Batch Analysis : Compare compound purity (>99% by HPLC) and storage conditions (desiccated at -20°C) across studies to rule out degradation artifacts .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP Optimization : Aim for a calculated LogP of 2–3 (e.g., using MarvinSketch) to balance lipid solubility and BBB permeability. Derivatives with LogP >3.5 show increased plasma protein binding, reducing free drug availability .
  • P-gp Substrate Prediction : Use in silico tools (e.g., SwissADME) to identify structural motifs that avoid P-glycoprotein-mediated efflux. For example, replacing the methanamine group with a tertiary amine reduces P-gp recognition .

Safety and Handling

Q. What precautions are necessary for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation based on analogs with similar amine functionalities .
  • Ventilation : Work in a fume hood to avoid inhalation of airborne particles. Store in airtight containers under nitrogen to prevent oxidation .

Data Contradictions and Validation

Q. Why do some studies report conflicting cytotoxicity results for structurally similar compounds?

  • Methodological Answer : Variations in cell line sensitivity (e.g., HEK293 vs. HepG2) and assay endpoints (e.g., MTT vs. ATP luminescence) can explain discrepancies. Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .

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